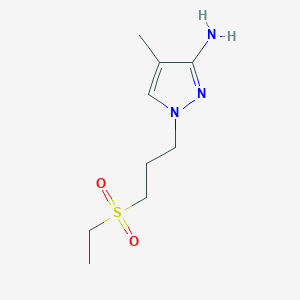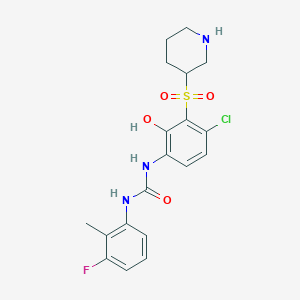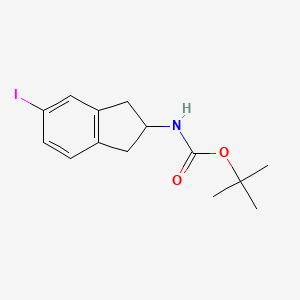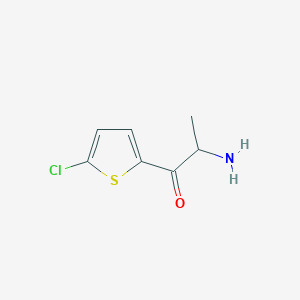![molecular formula C7H9NS B13638297 2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13638297.png)
2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-formylpyrroles with thioglycolic acid or ethyl thioglycolate in the presence of a base such as sodium ethoxide . This reaction leads to the formation of thieno[3,2-b]pyrrole derivatives.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are used under conditions that favor substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[3,2-b]pyrrole compounds .
Aplicaciones Científicas De Investigación
2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of lysine-specific demethylases, which play a role in gene regulation by modifying histone proteins . This inhibition can lead to changes in gene expression, which is a potential therapeutic mechanism in cancer treatment.
Comparación Con Compuestos Similares
Similar Compounds
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds have shown strong activity against hepatitis C virus and other viruses.
Dithieno[3,2-b2′,3′-d]pyrrole derivatives: These are important in organic photovoltaic materials due to their excellent π-conjugation properties.
Uniqueness
2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and advanced materials.
Propiedades
Fórmula molecular |
C7H9NS |
|---|---|
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
2-methyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole |
InChI |
InChI=1S/C7H9NS/c1-5-4-6-7(9-5)2-3-8-6/h4,8H,2-3H2,1H3 |
Clave InChI |
BVQBGPBFXWGHJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(S1)CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Dichlorobenzo[d]isothiazole](/img/structure/B13638218.png)






![5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine](/img/structure/B13638257.png)


![Dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine hydrochloride](/img/structure/B13638272.png)



